N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to a substituted pyrazole moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole and thiophene derivatives, particularly in kinase inhibition and antimicrobial activity .
Synthetic routes for analogous thiophene carboxamides often involve cyclization reactions using halogenated reagents (e.g., chloroacetone) in polar solvents like dioxane, with bases such as triethylamine facilitating condensation . Structural characterization of such compounds typically employs X-ray crystallography, where tools like SHELX are widely used for refinement and analysis of hydrogen-bonding networks .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-16-12(9-2-3-9)6-11(15-16)7-14-13(17)10-4-5-18-8-10/h4-6,8-9H,2-3,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHREGLUXRDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CSC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Challenges
N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide features a thiophene-3-carboxamide core linked to a substituted pyrazole moiety via a methylene bridge. The cyclopropyl and methyl groups on the pyrazole ring introduce steric and electronic complexities, necessitating precise control during synthesis. Challenges include:
- Regioselectivity : Ensuring correct substitution on the pyrazole ring.
- Amide Bond Formation : Achieving high yields without racemization or side reactions.
- Functional Group Compatibility : Managing reactivity of the cyclopropyl group under acidic/basic conditions.
Synthetic Routes and Methodologies
Direct Amide Coupling via Acid Chloride Intermediate
The most widely reported method involves converting thiophene-3-carboxylic acid to its acid chloride, followed by reaction with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine.
Acid Chloride Preparation
Thiophene-3-carboxylic acid is treated with oxalyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C for 2 hours. Triphenylphosphine oxide (TPPO) is employed as a catalyst to enhance reactivity. The resulting acid chloride is isolated in 85–92% yield.
Amide Formation
The acid chloride is reacted with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (1.1 equiv) in the presence of pyridine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 68–74% purity.
Table 1: Optimization of Direct Amide Coupling
| Condition | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxalyl chloride | TPPO | CH3CN | 1 | 85 |
| Thionyl chloride | None | DCM | 3 | 72 |
| (COCl)2, DMAP | DMAP | THF | 2 | 78 |
Carbodiimide-Mediated Coupling
An alternative approach uses 1,3-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid.
Protocol
Thiophene-3-carboxylic acid (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) with DCC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv). After 30 minutes, (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (1.1 equiv) is added, and the mixture is stirred for 24 hours at 25°C. The yield ranges from 66% to 81%, depending on the solvent and catalyst.
Key Observations :
Titanium Tetrachloride (TiCl4)-Assisted Synthesis
A less common but effective method employs TiCl4 as a Lewis acid to facilitate amide bond formation.
Procedure
Thiophene-3-carboxylic acid (1.0 equiv) and (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine (1.2 equiv) are combined in pyridine (10 mL) with TiCl4 (1.5 equiv) at 0°C. The reaction is warmed to 25°C and stirred for 6 hours, yielding the product in 48–55% yield.
Advantages :
- Single-step synthesis without pre-activation of the acid.
- Compatible with moisture-sensitive substrates.
Limitations :
- Low yields due to competing side reactions.
- Requires rigorous exclusion of moisture.
Purification and Analytical Characterization
Comparative Analysis of Methodologies
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride | 68–74 | 95 | High | Moderate |
| Carbodiimide (DCC) | 66–81 | 97 | Moderate | High |
| TiCl4 | 48–55 | 90 | Low | Low |
Mechanistic Insights
- Acid Chloride Route : Proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.
- Carbodiimide Method : Forms an O-acylisourea intermediate, which reacts with the amine to release dicyclohexylurea.
- TiCl4 Activation : Coordinates with the carboxylic acid oxygen, increasing electrophilicity of the carbonyl group.
Industrial and Environmental Considerations
- Waste Management : The acid chloride method generates HCl gas, requiring neutralization with scrubbers.
- Green Chemistry : Solvent-free approaches using microwave irradiation are under investigation but remain unreported for this compound.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Bromine, nitric acid, sulfuric acid, and acetic acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
- Functional Groups : Includes a pyrazole ring, cyclopropyl group, and thiophene moiety.
These structural elements contribute to its reactivity and interactions with biological targets.
Enzyme Inhibition
Research indicates that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide may act as an inhibitor for various enzymes. Preliminary studies suggest potential inhibitory effects on enzymes involved in inflammatory pathways and cancer progression. For instance, the compound's structural similarity to known inhibitors allows it to modulate enzyme activity effectively, which is crucial in developing anti-inflammatory and anticancer therapeutics .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Its derivatives have been studied for their activity against various bacterial strains, indicating that modifications to the thiophene or pyrazole moieties can enhance efficacy. For example, compounds with similar structures have demonstrated significant antibacterial properties, suggesting that this compound could be explored further for its potential as an antimicrobial agent .
Antifungal Properties
In vitro studies have indicated that the compound exhibits antifungal activity, particularly against pathogenic fungi. The presence of the thiophene ring is believed to contribute to this bioactivity, making it a candidate for further investigation in antifungal drug development .
Case Study 1: Inhibition of N-acylphosphatidylethanolamine Phospholipase D
A study demonstrated that structurally similar compounds showed significant inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme linked to various physiological processes. Modifications in the side chains led to increased potency and selectivity, indicating that this compound could be optimized similarly .
Case Study 2: Antifungal Activity Assessment
Research on pyrazole derivatives highlighted their antifungal potential against strains such as Candida albicans. Compounds with similar structures exhibited minimum inhibitory concentrations (MICs) suggesting that this compound might also possess comparable antifungal properties .
Mechanism of Action
The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)m
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a cyclopropyl group, a pyrazole moiety, and a thiophene ring, which contribute to its pharmacological properties. The presence of these structural elements is significant as they often correlate with enhanced biological activity in similar compounds.
1. Neuropharmacological Effects
Research indicates that pyrazole derivatives, including this compound, exhibit notable neuropharmacological effects. These compounds have been studied for their potential as:
- Anti-inflammatory agents : They can modulate inflammatory responses in the central nervous system (CNS), potentially benefiting conditions like multiple sclerosis and Alzheimer's disease.
- Analgesic properties : Similar compounds have shown efficacy in pain management by influencing neurotransmitter systems and reducing oxidative stress .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrazole derivatives are known to interfere with cancer cell proliferation through various mechanisms:
- Inhibition of tumor growth : Studies suggest that compounds with similar structures can inhibit key signaling pathways involved in cancer progression, such as the p38 MAPK pathway .
- Induction of apoptosis : Certain derivatives have demonstrated the ability to induce programmed cell death in cancer cells, making them candidates for further development in cancer therapy .
Case Study 1: Neuroprotective Effects
A study examining a series of pyrazole derivatives found that those with structural similarities to this compound exhibited neuroprotective effects by reducing oxidative stress markers and inflammation in animal models of neurodegeneration.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of pyrazole derivatives revealed that N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-2-(6-methoxynaphthalen-2-yl)propanamide showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole structure could enhance its therapeutic efficacy .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-fluorophenyl)acetamide | Contains a fluorophenyl group | Anti-inflammatory properties |
| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(6-methoxynaphthalen-2-yl)propanamide | Features a methoxynaphthalene moiety | Potential anticancer activity |
| 2-(3-bromo-4-methoxyphenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide | Contains bromo and methoxy substituents | Exhibits antimicrobial properties |
This table illustrates the diversity of biological activities associated with compounds structurally related to this compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on:
- Pyrazole substituents : Derivatives with bulkier groups (e.g., 4-nitrophenyl in pyrazole carbothioamides) exhibit reduced solubility compared to the cyclopropyl-substituted target compound .
- Thiophene modifications: Replacement of the carboxamide group with carbothioamide (as seen in ) reduces hydrogen-bond donor capacity, impacting binding affinity in biological targets .
Table 1: Substituent Comparison of Pyrazole-Thiophene Derivatives
Hydrogen Bonding and Crystallography
The carboxamide group in the target compound enables robust hydrogen-bonding networks, critical for crystal packing and stability. Graph set analysis (Etter’s formalism) reveals that thiophene carboxamides often form R₂²(8) motifs with N–H···O interactions, whereas carbothioamides exhibit weaker S···H–N bonds . SHELX refinement () is routinely employed to resolve such patterns in related structures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-3-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Cyclopropane introduction : Cyclopropyl hydrazine reacts with a ketone precursor under acidic/basic conditions (e.g., HCl or KOH) to form the pyrazole core .
- Methylation : Selective N-methylation of the pyrazole using methyl iodide or dimethyl sulfate in solvents like DMF, monitored by TLC .
- Carboxamide coupling : Thiophene-3-carboxylic acid is activated via EDCl/HOBt and reacted with the pyrazole-methylamine intermediate in dichloromethane at 0–25°C .
Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are critical?
- Methodology :
- NMR spectroscopy : and NMR identify substituent patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene aromatic signals at δ 7.2–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved, particularly in antimicrobial vs. anticancer assays?
- Methodology :
- Dose-response profiling : Compare IC values across cell lines (e.g., cancer vs. bacterial models) to identify selectivity thresholds .
- Target validation : Use molecular docking to assess binding affinity to enzymes like COX-2 (anti-inflammatory) or topoisomerase II (anticancer) vs. bacterial efflux pumps .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
Q. What strategies enhance the solubility and bioavailability of this compound without compromising its heterocyclic activity?
- Methodology :
- Structural analogs : Introduce hydrophilic groups (e.g., -OH, -PEG) at the pyrazole’s 5-position or thiophene’s 2-position .
- Co-crystallization : Use co-solvents like cyclodextrins to improve aqueous solubility while maintaining crystallinity .
- Prodrug design : Mask the carboxamide as an ester or glycinate conjugate for pH-dependent release .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the cyclopropyl group?
- Methodology :
- Analog synthesis : Replace cyclopropane with other strained rings (e.g., cyclobutane, spirocycles) and test activity .
- Computational modeling : DFT calculations compare ring strain energy and electronic effects on pyrazole-thiophene conjugation .
- Bioisosteric substitution : Use trifluoromethyl or vinyl groups to mimic cyclopropane’s steric/electronic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
